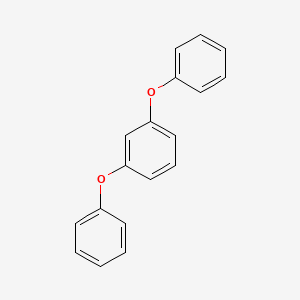

1,3-Diphenoxybenzene

Description

Significance and Context of 1,3-Diphenoxybenzene within Organic Chemistry and Materials Science

In organic chemistry, this compound serves as a key structural motif and a versatile precursor for the synthesis of more complex molecules. Its diaryl ether linkage is a common feature in many natural products and pharmacologically active compounds mdpi.com. The study of its synthesis and reactivity contributes to the broader understanding of C-O bond formation, a fundamental transformation in organic synthesis organicchemistrydata.orgvt.edu.

From a materials science perspective, the significance of this compound lies in its role as a constituent of high-performance polymers and functional fluids. The phenoxy linkages impart a unique combination of thermal stability, chemical resistance, and desirable mechanical properties to the materials in which they are incorporated researchgate.netgoogle.com. This has led to its use in the development of advanced polymers like poly(ether ketone)s (PEKs) and as a component in high-temperature lubricants researchgate.netgoogle.com.

Evolution of Research Perspectives on this compound

Research perspectives on this compound and related diaryl ethers have evolved significantly over the past century. Early research, dating back to the work of Fritz Ullmann in the early 1900s, focused on the fundamental synthesis of these compounds organic-chemistry.org. The traditional Ullmann condensation required harsh reaction conditions, including high temperatures and stoichiometric amounts of copper, which limited its applicability vt.edu.

The latter half of the 20th century and the early 21st century have seen a renaissance in the study of diaryl ether synthesis, driven by the need for milder and more efficient methods. This has led to the development of copper-catalyzed Ullmann-type reactions that employ various ligands, such as diamines and salicylaldimines, to facilitate the C-O coupling under more benign conditions researchgate.netubc.ca. These advancements have not only made the synthesis of this compound and its derivatives more accessible but have also expanded the scope of substrates that can be used. Concurrently, the growing demand for high-performance materials has shifted research focus towards leveraging the unique properties of this compound in the design of novel polymers and functional fluids with exceptional thermal and mechanical stability researchgate.netgoogle.com.

Scope and Objectives of the Research Outline

This article provides a comprehensive overview of the chemical compound this compound. It will delve into its fundamental chemical and physical properties, including a detailed spectroscopic analysis. The primary methods for its synthesis will be explored, with a focus on the historically significant Ullmann condensation and its modern variations. Furthermore, the application of this compound as a monomer in the synthesis of high-performance polymers and its utility as a high-temperature functional fluid will be discussed in detail. The objective is to present a thorough and scientifically accurate account of this important chemical compound, supported by detailed research findings and data.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,3-diphenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O2/c1-3-8-15(9-4-1)19-17-12-7-13-18(14-17)20-16-10-5-2-6-11-16/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTNRGGLCSLZOOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC(=CC=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063004 | |

| Record name | Benzene, 1,3-diphenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Alfa Aesar MSDS] | |

| Record name | 1,3-Diphenoxybenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9720 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3379-38-2 | |

| Record name | 1,3-Diphenoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3379-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,3-diphenoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003379382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,3-diphenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,3-diphenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-diphenoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.166 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Reaction Pathways for 1,3 Diphenoxybenzene

Established Synthetic Routes to 1,3-Diphenoxybenzene and its Derivatives

Traditional methods for forming the diaryl ether linkages in this compound rely on fundamental organic reactions that have been refined over decades.

Nucleophilic aromatic substitution (SNAr) is a primary method for forming aryl-ether bonds. The reaction mechanism typically involves the addition of a nucleophile to an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of a leaving group. nih.govlibretexts.org For the synthesis of this compound, this approach requires an aromatic ring activated by strongly electron-withdrawing groups at the ortho and/or para positions relative to the leaving group. libretexts.org

Table 1: Key Aspects of SNAr for Aryl Ether Synthesis

| Feature | Description | Reference |

| Mechanism | Addition-Elimination via a negatively charged Meisenheimer intermediate. | nih.govlibretexts.org |

| Requirement | The aromatic ring must be activated by electron-withdrawing groups (e.g., -NO2, -CN). | libretexts.org |

| Nucleophile | Typically a phenoxide salt (e.g., C6H5ONa). | beilstein-journals.org |

| Leaving Group | A halide (F, Cl, Br, I) or other suitable group. | nih.gov |

| Conditions | Often proceeds at room temperature or with gentle heating in a polar aprotic solvent like DMF or DMSO. | beilstein-journals.orgmdpi.com |

The Ullmann condensation is a cornerstone of diaryl ether synthesis, involving the copper-catalyzed reaction between an aryl halide and an alcohol or phenol (B47542). wikipedia.orgorganic-chemistry.org The synthesis of this compound via this method can be approached in two ways:

The reaction of resorcinol (B1680541) (1,3-dihydroxybenzene) with two equivalents of an aryl halide (e.g., bromobenzene (B47551) or iodobenzene).

The reaction of a 1,3-dihalobenzene (e.g., 1,3-dibromobenzene) with two equivalents of phenol.

Table 2: Comparison of Traditional vs. Modern Ullmann Condensation

| Parameter | Traditional Ullmann Reaction | Modern Ligand-Assisted Ullmann Reaction |

| Catalyst | Copper metal powder, Cu2O, CuO | CuI, CuCl, Cu(OTf) |

| Ligand | None | N,N-Dimethylglycine, 1,10-Phenanthroline, Diamines |

| Temperature | >150-220 °C | 80-140 °C |

| Base | K2CO3, Cs2CO3, t-BuOK | Cs2CO3, K3PO4 |

| Solvent | DMF, Nitrobenzene, Pyridine | DMF, Toluene (B28343), Dioxane |

| Reference | wikipedia.orgnih.gov | mdpi.comorganic-chemistry.orgresearchgate.net |

This method is a variation of aryl ether synthesis focusing on the direct alkylation (or more accurately, arylation) of a dihydroxybenzene. Specifically for this compound, this involves the reaction of resorcinol with a phenylating agent. While this overlaps with the Ullmann condensation when using a copper catalyst and a phenyl halide, alternative catalysts can be employed. Studies have explored the use of various catalysts for the alkylation of phenols. researchgate.net For instance, organoaluminum compounds can catalyze the alkylation of catechols, and solid acid catalysts like zeolites or montmorillonite (B579905) KSF have been shown to be effective for the C-alkylation of phenols with olefins, though O-alkylation is a competing and desired pathway in this context. researchgate.net The reaction of resorcinol with a suitable phenylating agent in the presence of a non-copper catalyst represents a distinct established route.

Novel and Green Synthetic Strategies for this compound

Recent advancements in organic synthesis have paved the way for more efficient and environmentally benign methods for constructing complex molecules like this compound. These strategies often involve tandem or one-pot reactions that reduce waste and increase atom economy.

One-pot synthesis protocols that combine C-H borylation with cross-coupling reactions are powerful tools in modern chemistry. nih.gov An iridium-catalyzed C-H borylation can be used to convert an arene into an arylboronic ester, which is then used in situ for a subsequent palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. msu.eduresearchgate.net

A potential green synthesis for this compound could involve a tandem iridium/palladium-catalyzed process. For example, 1,3-dibromobenzene (B47543) could be coupled with two equivalents of a phenoxyboronic ester in a one-pot Suzuki reaction. A more advanced approach involves the direct C-H borylation of benzene (B151609), followed by a one-pot coupling with 1,3-dibromobenzene. msu.edu Microwave-assisted protocols have been developed for one-pot borylation/Suzuki reactions, significantly reducing reaction times from many hours to minutes and often proceeding without the need for additional specialized ligands. nih.gov These methods are considered "green" as they minimize intermediate isolation steps, reduce solvent usage, and often operate under more energy-efficient conditions.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org The strategy relies on a directing metalation group (DMG), typically a heteroatom-containing functional group, which coordinates to an organolithium reagent (like n-butyllithium) and directs deprotonation at the adjacent ortho position. wikipedia.org

In this compound, the two ether oxygen atoms can act as cooperative DMGs. They can direct the lithiation to the C2 position, which is ortho to both ether groups and contains the most acidic proton due to the inductive effects of the oxygens. baranlab.orgcore.ac.uk This generates a highly reactive 2-lithio-1,3-diphenoxybenzene intermediate in a regioselective manner.

This lithiated species can then undergo a tandem reaction by quenching with an electrophilic boron reagent, such as triisopropyl borate (B1201080) (B(O-i-Pr)3), followed by acidic workup. This sequence results in the formation of 2-boryl-1,3-diphenoxybenzene derivatives. nih.gov This tandem approach provides a precise method for introducing a boronic acid or ester group onto the this compound scaffold, creating a versatile building block for further cross-coupling reactions.

Table 3: Reagents in Directed Ortho-Borylation of this compound

| Step | Reagent/Intermediate | Purpose | Reference |

| 1. Directed Lithiation | n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) | Strong base for regioselective deprotonation at C2. | wikipedia.orgbaranlab.org |

| Intermediate | 2-Lithio-1,3-diphenoxybenzene | Highly reactive aryllithium species. | wikipedia.org |

| 2. Electrophilic Borylation | Triisopropyl borate or Pinacolborane | Electrophilic boron source to trap the aryllithium. | nih.gov |

| Final Product | (2,6-diphenoxyphenyl)boronic acid or its ester | Functionalized this compound derivative. | nih.gov |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The synthesis of this compound, a diaryl ether, is most commonly achieved through cross-coupling reactions, such as the Ullmann condensation. The optimization of these reactions is critical for maximizing product yield and ensuring high selectivity. Key parameters that are manipulated include the choice of catalyst, ligand, base, solvent, and temperature.

Modern Ullmann-type syntheses of diaryl ethers have moved from stoichiometric amounts of copper to catalytic systems, which are more economical and environmentally benign. rsc.orgnih.gov Copper(I) salts, such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O), are often the most effective catalytic sources. organic-chemistry.org The efficiency and mildness of these copper-catalyzed reactions can be significantly enhanced by the addition of specific ligands. Ligands form a complex with the copper catalyst, increasing its solubility and tuning its reactivity. Studies have shown that N,N- and N,O-chelating ligands can accelerate the reaction and allow for lower temperatures. beilstein-journals.orgnih.gov For instance, inexpensive and readily available ligands like N,N-dimethylglycine, salicylaldoxime, and (2-pyridyl)acetone have proven effective in promoting the coupling of aryl halides with phenols. nih.govorganic-chemistry.org

The choice of base and solvent is also paramount. Inorganic bases are required to deprotonate the phenol, activating it as a nucleophile. Cesium carbonate (Cs₂CO₃) and potassium phosphate (B84403) (K₃PO₄) are frequently reported as highly effective bases. organic-chemistry.orgbeilstein-journals.org Solvents are selected based on their ability to dissolve the reactants and facilitate the reaction at appropriate temperatures. Acetonitrile (B52724), N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (B87167) (DMSO), and toluene are commonly employed. rsc.orgbeilstein-journals.orgumass.edu For example, an optimized system for diaryl ether synthesis might involve CuI as the catalyst, N,N-dimethylglycine as the ligand, and Cs₂CO₃ as the base in refluxing dioxane. organic-chemistry.org For electron-deficient aryl halides, reactions can sometimes proceed in a polar aprotic solvent like NMP with Cs₂CO₃ even without a copper catalyst, highlighting the importance of substrate electronics. umass.edu

The table below summarizes key variables in the optimization of diaryl ether synthesis, applicable to this compound.

| Parameter | Options | General Impact on Yield and Selectivity |

| Catalyst | CuI, Cu₂O, Cu(OTf)₂ | Catalytic amounts (1-10 mol%) are effective. Cu(I) sources are generally preferred. nih.govorganic-chemistry.org |

| Ligand | N,N-dimethylglycine, L-proline, salicylaldoxime, (2-pyridyl)acetone | Accelerates reaction, allows for milder temperatures (80-120°C), and improves functional group tolerance. nih.govorganic-chemistry.orgnih.gov |

| Base | Cs₂CO₃, K₃PO₄, K₂CO₃ | Strong, non-nucleophilic bases are required. Cs₂CO₃ often gives superior results. organic-chemistry.orgbeilstein-journals.org |

| Solvent | Acetonitrile, Dioxane, NMP, DMSO, Toluene | Choice affects reaction temperature and solubility. Polar aprotic solvents like NMP or DMSO can promote catalyst-free reactions for activated substrates. rsc.orgumass.edu |

| Temperature | 80 - 130 °C | Lower temperatures are achievable with optimized catalyst/ligand systems, enhancing selectivity. nih.govbeilstein-journals.org |

Functionalization and Derivatization of this compound

The this compound scaffold, with its electron-rich aromatic core, is amenable to various functionalization reactions. These modifications are used to synthesize derivatives with specific electronic or structural properties for applications in materials science and as complex ligands.

Introduction of Nitro Groups (e.g., to form 1,3-bis(4-nitrophenoxy)benzene)

The introduction of nitro groups into the this compound structure is typically achieved not by direct nitration of the parent molecule, which could lead to a mixture of isomers and potential oxidation, but by building the molecule from nitrated precursors. The most common and selective method is the Ullmann condensation, coupling a dihalobenzene with a nitrophenol.

To synthesize 1,3-bis(4-nitrophenoxy)benzene, a standard approach involves the reaction of 1,3-dihalobenzene (e.g., 1,3-dibromobenzene or 1,3-dichlorobenzene) with two equivalents of 4-nitrophenol. sigmaaldrich.com This nucleophilic aromatic substitution is catalyzed by copper. Anhydrous potassium carbonate is a common base used to generate the 4-nitrophenoxide in situ, and a polar aprotic solvent such as dimethylformamide (DMF) is typically used at elevated temperatures. researchgate.net An alternative pathway involves the coupling of 1,3-dihydroxybenzene (resorcinol) with a 4-nitrohaloarene, such as 1-chloro-4-nitrobenzene.

The table below outlines typical conditions for the synthesis of nitrated diaryl ethers via Ullmann coupling.

| Reactant 1 | Reactant 2 | Catalyst / Base | Solvent | Temperature | Product |

| 1,3-Dichlorobenzene | 4-Nitrophenol | CuI / K₂CO₃ | DMF | 120-150 °C | 1,3-bis(4-nitrophenoxy)benzene |

| 1,3-Dihydroxybenzene | 1-Chloro-4-nitrobenzene | Cu₂O / Cs₂CO₃ | NMP | 100-130 °C | 1,3-bis(4-nitrophenoxy)benzene |

Formylation Reactions for Aldehyde Derivatives (e.g., 2,4-diphenoxybenzaldehyde)

Formylation introduces an aldehyde (-CHO) group onto the aromatic ring and is a key step for creating versatile intermediates. The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich aromatic compounds like this compound. organic-chemistry.orgijpcbs.com The reaction uses a Vilsmeier reagent, which is a chloromethyliminium salt formed in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and an activating agent like phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.org

The electrophilic Vilsmeier reagent attacks the activated aromatic ring. The two phenoxy groups in this compound are ortho, para-directing activators. The position most activated by both ether linkages is the C4 position, making it the primary site of formylation. The C2 and C6 positions are also activated, but substitution at C4 is generally favored. The initial product is an iminium ion, which is subsequently hydrolyzed during aqueous workup to yield the final aldehyde. wikipedia.org

An alternative method for formylating activated aromatic rings is the use of dichloromethyl methyl ether (Cl₂CHOMe) in the presence of a Lewis acid like titanium tetrachloride (TiCl₄). mdpi.com This method can also be used to produce aldehyde derivatives, with regioselectivity often influenced by steric and electronic factors.

| Reaction | Formylating Agent | Activating Agent / Catalyst | Typical Solvent | Expected Major Product |

| Vilsmeier-Haack | N,N-Dimethylformamide (DMF) | Phosphorus oxychloride (POCl₃) | DMF, Dichloromethane | 4-phenoxy-2-phenoxybenzaldehyde |

| Rieche Formylation | Dichloromethyl methyl ether | Titanium tetrachloride (TiCl₄) | Dichloromethane | 4-phenoxy-2-phenoxybenzaldehyde |

Synthesis of Carboxylate Ligands

This compound has been utilized as a precursor for the synthesis of complex carboxylate ligands, which are valuable in coordination chemistry, for example, in mimicking the active centers of binuclear metalloenzymes. sigmaaldrich.com The synthesis of such ligands from this compound typically requires the introduction of carboxylic acid (-COOH) groups onto its aromatic framework. This is generally accomplished through a multi-step process.

A common strategy involves the initial formylation of the this compound core, as described in section 2.3.2, to produce aldehyde derivatives. The resulting aldehyde groups can then be readily oxidized to carboxylic acids using standard oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

More advanced, direct methods for carboxylation are also being developed. These include palladium- or copper-catalyzed reactions that can directly carboxylate an aromatic C-H bond using carbon dioxide (CO₂) as the C1 source. researchgate.netmdpi.com For example, a C-H borylation reaction catalyzed by iridium, followed by a copper-catalyzed carboxylation of the resulting organoboronate with CO₂, presents a modern route to such acids. researchgate.net This approach offers high regioselectivity and utilizes a sustainable carbon source.

A plausible synthetic sequence to a dicarboxylate ligand from this compound is outlined below.

| Step | Reaction Type | Reagents | Intermediate/Product |

| 1 | Vilsmeier-Haack Diformylation | POCl₃, DMF | This compound-4,6-dicarbaldehyde |

| 2 | Oxidation | KMnO₄ or Jones Reagent | This compound-4,6-dicarboxylic acid |

This resulting dicarboxylic acid can serve as a chelating ligand for metal ions, forming binuclear or polynuclear complexes. nih.govub.edu

Spectroscopic Characterization and Advanced Analytical Techniques for 1,3 Diphenoxybenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

¹H NMR for Proton Environment Elucidation

Proton NMR (¹H NMR) spectroscopy provides information about the number and types of hydrogen atoms in a molecule. In 1,3-Diphenoxybenzene, the proton signals are observed in the aromatic region of the spectrum. Due to the molecule's structure, with two phenoxy groups attached to a central benzene (B151609) ring at the 1 and 3 positions, a complex splitting pattern is expected. The protons on the central benzene ring and the two terminal phenyl rings will have distinct chemical shifts and coupling patterns, allowing for their differentiation. For instance, spectral data for the related compound m-terphenyl (B1677559) shows distinct shifts for its aromatic protons, with signals appearing at approximately 7.81, 7.65, 7.57, 7.51, 7.46, and 7.37 ppm when measured in CDCl₃. chemicalbook.com This provides a reference for the types of signals expected for the aromatic protons in this compound.

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon framework of a molecule. For this compound, the spectrum will display a series of peaks corresponding to the different carbon environments within the three aromatic rings. Due to symmetry, some carbon atoms may be chemically equivalent, leading to fewer signals than the total number of carbon atoms. For example, in 1,3-dihydroxybenzene, there are four distinct carbon environments. reddit.com The carbons directly bonded to the oxygen atoms (ipso-carbons) will appear at a characteristic downfield chemical shift due to the deshielding effect of the electronegative oxygen. The chemical shifts of the other aromatic carbons will be influenced by their position relative to the ether linkages. Data for similar compounds like 1,3-dimethoxybenzene (B93181) can provide expected ranges for these shifts. chemicalbook.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is characterized by several key absorption bands. nist.gov The most prominent features include the C-O-C stretching vibrations of the ether linkages, which typically appear in the region of 1250-1000 cm⁻¹. Additionally, the spectrum will show characteristic absorptions for the aromatic rings, including C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic rings in the 1600-1450 cm⁻¹ region. nist.gov The specific pattern of these absorptions can confirm the presence of the diaryl ether structure. The Aldrich FT-IR Collection includes a spectrum for this compound, confirming its characteristic absorption patterns. thermofisher.com

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 262.30 g/mol . sigmaaldrich.comsigmaaldrich.com The fragmentation pattern would likely involve the cleavage of the ether bonds, leading to the formation of characteristic fragment ions. This technique has been used as an internal standard for the determination of pesticides using gas chromatography coupled with mass spectrometry. sigmaaldrich.com

X-ray Absorption Spectroscopy (XAS) and Near-Edge X-ray Absorption Fine Structure (NEXAFS) Studies

X-ray Absorption Spectroscopy (XAS) is a technique that provides information about the local geometric and electronic structure of matter. springernature.com It is element-specific and can be applied to various forms of matter, including solids and gases. springernature.comdesy.de The XAS spectrum is typically divided into two regions: the X-ray Absorption Near-Edge Structure (XANES), also known as Near-Edge X-ray Absorption Fine Structure (NEXAFS), and the Extended X-ray Absorption Fine Structure (EXAFS). springernature.comunimi.it

Carbon K-edge and Oxygen K-edge Analysis

NEXAFS spectroscopy at the carbon and oxygen K-edges is particularly useful for probing the unoccupied electronic states of molecules containing these elements. rsc.orgaps.org For this compound, the carbon K-edge spectrum would reveal transitions from the C 1s core level to unoccupied π* and σ* molecular orbitals. researchgate.net These transitions provide insights into the aromatic system and the C-O and C-C bonding environments. researchgate.netresearchgate.net Similarly, the oxygen K-edge spectrum probes the local electronic structure around the oxygen atoms of the ether linkages, providing information on the C-O bonding and the influence of the phenyl groups on the oxygen's electronic environment. diva-portal.orguu.nl The analysis of these spectra can be complex but offers a detailed picture of the molecule's electronic structure. rsc.org

Correlation with Electronic Structure and Fragmentation Patterns

The mass spectrometric fragmentation of this compound under electron ionization (EI) is intricately linked to its electronic structure. The molecule is composed of three aromatic rings connected by two ether linkages. The initial event in EI mass spectrometry is the removal of an electron to form a molecular ion (M+•). The location from which the electron is removed is typically a high-energy, non-bonding orbital, such as those associated with the oxygen atoms of the ether groups, or from the π-systems of the benzene rings. youtube.com The stability of the resulting molecular ion and its subsequent fragmentation pathways are dictated by the electronic properties of the molecule, including the resonance stabilization afforded by the aromatic rings and the influence of the electronegative oxygen atoms.

The fragmentation of ethers is generally characterized by cleavage of the carbon-carbon bond alpha to the oxygen atom and cleavage of the carbon-oxygen bond. libretexts.orgmiamioh.edu For aryl ethers, the molecular ion peak is often strong due to the stability conferred by the aromatic system. miamioh.edu In the case of this compound, the presence of multiple aromatic rings and ether linkages leads to complex fragmentation patterns. The ether linkages are typically the most labile sites for fragmentation.

A primary fragmentation pathway for aryl ethers involves the cleavage of the C-O bond beta to the aromatic ring. This can lead to the formation of stable phenoxy radicals and phenoxy cations. The charge is likely to be stabilized on the fragment that can best delocalize it. The fragmentation of this compound is therefore expected to proceed through several key steps:

Formation of the Molecular Ion: The initial ionization will likely produce a molecular ion with a mass-to-charge ratio (m/z) corresponding to the molecular weight of this compound (262.30 g/mol ). sigmaaldrich.com

Alpha-Cleavage: Cleavage of the C-O bond can result in the loss of a phenoxy radical (C6H5O•), leading to a fragment ion.

Rearrangement Reactions: Rearrangement reactions, which are common in the fragmentation of aromatic compounds, can also occur. This can involve the transfer of atoms or groups within the ion before further fragmentation.

The stability of the resulting fragment ions is a critical factor in determining the observed fragmentation pattern. Ions that are highly resonance-stabilized, such as those containing intact aromatic rings, will be more abundant in the mass spectrum. The study of fragmentation patterns of related compounds, such as fentanyl analogues, has also highlighted the importance of specific bond cleavages and ring degradations in determining the final mass spectrum. nih.govresearchgate.net

Table 1: Predicted Fragmentation Data for this compound

| m/z (predicted) | Possible Fragment Identity | Fragmentation Pathway |

| 262 | [C18H14O2]+• | Molecular Ion |

| 185 | [C12H9O2]+ | Loss of a phenyl radical (•C6H5) |

| 169 | [C12H9O]+ | Loss of a phenoxy radical (•OC6H5) |

| 93 | [C6H5O]+ | Phenoxy cation |

| 77 | [C6H5]+ | Phenyl cation |

This table is predictive and based on general fragmentation principles of aryl ethers.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for assessing the purity of this compound and its derivatives. finechem-mirea.ru This method is favored for its high resolution, sensitivity, and accuracy in separating the main compound from any impurities that may be present from the synthesis or degradation processes.

A common approach for the analysis of this compound is reverse-phase HPLC (RP-HPLC). sielc.com In this mode, a nonpolar stationary phase is used with a polar mobile phase. For this compound, a C18 or a specialized reverse-phase column with low silanol (B1196071) activity, such as a Newcrom R1, can be employed. sielc.comsielc.com

A typical mobile phase for the separation of this compound consists of a mixture of acetonitrile (B52724) (MeCN) and water. sielc.com An acid, such as phosphoric acid, is often added to the mobile phase to improve peak shape and resolution by suppressing the ionization of any acidic or basic functional groups. sielc.com For applications where the HPLC system is coupled to a mass spectrometer (LC-MS), a volatile acid like formic acid is used in place of phosphoric acid. sielc.com

The detection of this compound is typically achieved using a UV detector, as the aromatic rings in the molecule absorb UV light. A diode array detector (DAD) or a fluorescence detector (FLD) can also be utilized for enhanced selectivity and sensitivity, especially for the analysis of aromatic pollutants. wur.nlrsc.org

The purity of a this compound sample is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. The presence of impurities would be indicated by additional peaks at different retention times. Method validation for purity assessment by HPLC typically involves evaluating parameters such as linearity, limit of detection (LOD), and limit of quantitation (LOQ).

Table 2: Example HPLC Method Parameters for Purity Assessment of this compound

| Parameter | Value | Reference |

| Column | Newcrom R1, 3 µm | sielc.comsielc.com |

| Mobile Phase | Acetonitrile:Water with Phosphoric Acid | sielc.com |

| Detection | UV/DAD at a specified wavelength | wur.nl |

| Flow Rate | 1.0 mL/min | (Typical) |

| Injection Volume | 10 µL | (Typical) |

| Linearity (r²) | >0.999 | wur.nlrsc.org |

| Limit of Detection (LOD) | ~2-70 µg/L | rsc.org |

| Limit of Quantitation (LOQ) | ~6-210 µg/L | rsc.org |

Note: The values for LOD and LOQ are illustrative and based on a method for similar aromatic compounds. Actual values would need to be determined experimentally for this compound.

Theoretical and Computational Chemistry of 1,3 Diphenoxybenzene

Density Functional Theory (DFT) Studies

DFT has become a cornerstone in computational chemistry for its balance of accuracy and computational cost, making it a suitable method for studying medium to large-sized molecules like 1,3-diphenoxybenzene. nih.gov

The conformational landscape of this compound is determined by the rotational freedom around the ether linkages. Geometrical optimization using DFT methods, such as B3LYP with a 6-311G(d,p) basis set, is essential to identify the most stable conformers. mdpi.comnih.gov The potential energy surface can be scanned by systematically rotating the dihedral angles of the phenoxy groups relative to the central benzene (B151609) ring to locate global and local energy minima. nih.gov For similar aromatic ether compounds, studies have shown that the final optimized geometry is crucial for accurate predictions of other molecular properties. rsc.orgacs.org The planarity and symmetry of the conformers are key determinants of their stability. rsc.org

The electronic properties of this compound are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. vedantu.com A smaller gap suggests higher reactivity.

For aromatic compounds, the HOMO is often a π-orbital associated with electron-donating capacity, while the LUMO is a π*-antibonding orbital related to electron-accepting ability. In this compound, the delocalized π-systems of the phenyl rings contribute significantly to these orbitals. The precise energies of the HOMO, LUMO, and the resulting energy gap are typically calculated using DFT. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | - |

| LUMO | - |

| Energy Gap (ΔE) | - |

| Note: Specific calculated values for this compound are not available in the provided search results. This table serves as a template for where such data would be presented. |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the electronic absorption spectra (UV-Vis) of molecules. stenutz.euacs.org By calculating the excitation energies and oscillator strengths of electronic transitions, TD-DFT can simulate the absorption spectrum, providing insights into the relationship between the molecule's structure and its optical properties. mdpi.comstenutz.eu

The main absorption bands in aromatic ethers like this compound are typically due to π → π* transitions within the aromatic rings. mdpi.com The predicted maximum absorption wavelengths (λmax) can be compared with experimental data to validate the computational method. stenutz.eu The choice of functional and basis set is crucial for obtaining accurate spectroscopic predictions. acs.org

Table 2: Hypothetical Predicted UV-Vis Absorption Data for this compound

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | - | - | - |

| S0 → S2 | - | - | - |

| S0 → S3 | - | - | - |

| Note: Specific TD-DFT prediction data for this compound is not available in the surveyed literature. This table is illustrative of typical results. |

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR is a computational methodology used to develop mathematical models that correlate the chemical structure of a compound with its physicochemical properties. nih.gov These models are built using molecular descriptors, which are numerical representations of a molecule's structure. nih.govnih.govacs.org

For a class of compounds like aryl ethers, a QSPR model could be developed to predict properties such as boiling point, density, or solubility. nih.govacs.org This involves calculating a variety of descriptors (e.g., topological, geometric, electronic) for a set of related ether compounds and then using statistical methods, like multiple linear regression, to find a correlation with an experimentally measured property. nih.gov While general QSPR studies on ethers exist, specific models developed for or including this compound are not detailed in the available literature. nih.govacs.org

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems, providing detailed information on intermolecular interactions and the structural dynamics of molecules in condensed phases. nih.gov For this compound, an MD simulation could model the behavior of the molecule in a solvent or in its bulk liquid or solid state.

Key analyses from MD simulations include the calculation of interaction energies between molecules and the radial distribution function (RDF). The interaction energy quantifies the strength of non-bonded interactions (van der Waals and electrostatic forces) between molecules. The RDF describes how the density of surrounding particles varies as a function of distance from a reference particle, revealing the local structure and packing in the simulated system.

Specific MD simulation studies focusing on this compound, which would provide data on interaction energies or radial distribution functions, were not identified in the literature search.

Precursor for High-Performance Polymers

This compound and its derivatives are utilized as key building blocks in the creation of several classes of high-performance polymers. The introduction of the this compound moiety into the polymer backbone can significantly influence the final properties of the material, such as enhancing flexibility and lowering the glass transition temperature, which is crucial for improving processability.

Derivatives of this compound are instrumental in the synthesis of advanced polyimides (PIs) and sulfonated polyimides (SPIs), which are known for their exceptional thermal stability and mechanical properties.

One key derivative is 3,3′,4,4′-(this compound)tetracarboxylic dianhydride . This dianhydride is used in polycondensation reactions with various diamines to produce polyimides. Research has shown that a series of novel hydrolytically stable sulfonated polyimides can be synthesized from this dianhydride. The conformational flexibility of the polymer chain, a direct result of the this compound unit, plays a crucial role in preventing film fragility, allowing for the formation of mechanically stable films.

Another important derivative is 1,3-bis(3-aminophenoxy)benzene (APB) . This diamine is incorporated into polyimide copolymers to enhance their processability. mdpi.com Homopolymers that are otherwise difficult to process can be made more tractable by incorporating APB into the polymer backbone. mdpi.com By adjusting the ratio of APB to other diamines, materials with a unique combination of properties such as solubility, glass transition temperature (Tg), melting temperature (Tm), melt viscosity, toughness, and high-temperature mechanical properties can be tailored. mdpi.com These copolyimides are suitable for a range of applications including adhesives, composite matrices, moldings, films, and coatings. mdpi.com For instance, polyimides synthesized from 1,3-bis(3-aminophenoxy-4'-benzoyl)benzene, a related diamine, exhibit low glass transition temperatures (180-220 °C) and excellent mechanical properties and thermo-oxidative stability. mdpi.com

Sulfonated polyimides derived from these monomers are particularly interesting for applications such as proton exchange membranes in fuel cells. For example, covalently cross-linked sulfonated polyimide membranes have been synthesized using 4-(4-aminophenoxy)benzene-1,3-diamine , a triamine crosslinker, to improve hydrolytic and oxidative stability. niscpr.res.in

| Dianhydride | Inherent Viscosity (dL/g) | Tensile Strength (MPa) | Elongation at Break (%) | Tensile Modulus (GPa) | Glass Transition Temperature (Tg, °C) |

|---|---|---|---|---|---|

| s-BPDA | 0.58 | 115 | 10.5 | 2.9 | 218 |

| BTDA | 0.65 | 133 | 16.9 | 2.6 | 204 |

| ODPA | 0.71 | 105 | 8.8 | 2.7 | 196 |

| PMDA | 0.83 | 126 | 11.2 | 3.1 | 220 |

| BPADA | 0.55 | 110 | 78.5 | 2.8 | 180 |

This compound is a potential monomer for the synthesis of poly(aryl ether ketone)s (PAEKs), a class of high-performance thermoplastics known for their excellent thermal stability and chemical resistance. google.com While the direct use of this compound in the synthesis of PEKs is not extensively detailed in readily available literature, its derivatives play a role. For instance, 1,3-bis(p-phenoxybenzoyl)benzene is used as an intermediate in the synthesis of poly(ether ketone ketone)s (PEKKs). vt.edu The reaction of this intermediate with terephthaloyl chloride results in a perfectly alternating copolymer with a high glass transition temperature (166 °C) and a low melting temperature (332 °C), which is advantageous for easier processing while maintaining high heat deformation resistance. vt.edu The general synthesis of PAEKs often involves the nucleophilic substitution reaction of activated aryl dihalides with aromatic diphenolates or the electrophilic Friedel-Crafts acylation of aryl ethers. vt.edu The incorporation of the meta-linked this compound structure can disrupt chain packing, leading to amorphous or semi-crystalline polymers with improved solubility and processing characteristics.

There is currently no direct scientific literature available that explicitly details the use of this compound or its immediate derivatives as a monomer in the synthesis of poly(spirofluorenexanthene) (PSFX) materials. The synthesis of these complex, spiro-linked polymers typically involves specialized monomers containing the spirofluorenexanthene core structure.

A significant application of this compound derivatives is in the creation of complex macromolecular architectures such as molecular brushes. Specifically, a polyimide multifunctional macroinitiator has been synthesized through the polycondensation of the dianhydride of 3,3′,4,4′-(this compound)-tetracarboxylic acid and 2,4-diaminophenol. mdpi.com The resulting polyimide backbone, containing reactive phenol (B47542) groups in almost every monomer unit, is then modified to initiate the growth of side chains, forming a molecular brush structure. mdpi.com These molecular brushes, which can have side chains of polymers like poly(ε-caprolactone) (PCL), are synthesized using a combination of techniques including atom transfer radical polymerization (ATRP), ring-opening polymerization (ROP), and copper-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.com The this compound unit in the polyimide backbone provides the necessary solubility and flexibility for the formation and processing of these intricate polymer structures. mdpi.com

While research has been conducted on the electrochemical polymerization of aromatic ethers to create conducting polymers, the direct use of this compound for this purpose is not prominently reported. Studies have shown that the electrochemical polymerization of its isomer, 1,4-diphenoxybenzene , can lead to the formation of electrically conducting, proton-doped poly(aromatic ether) thin films. plu.mx These films exhibit good electroactivity and high thermal stability. plu.mx The resulting poly(1,4-diphenoxybenzene) was found to be a blue light emitter with a high solution quantum yield. plu.mx Although this research highlights the potential for poly(aromatic ethers) to be electroactive, specific studies on polymers derived from this compound in this context are not currently available in the reviewed literature.

Role in Organic Light-Emitting Diodes (OLEDs)

Currently, there is no direct evidence in the scientific literature to suggest that this compound itself is used as a primary component, such as a host or emitter material, in the fabrication of Organic Light-Emitting Diodes (OLEDs). The development of materials for OLEDs is a highly active area of research, with a focus on compounds that possess specific electronic and photophysical properties, such as efficient charge transport and high photoluminescence quantum yields. While some host materials for OLEDs incorporate a 1,3,5-trisubstituted benzene core, such as 1,3,5-Tris(N-carbazolyl)benzene , to achieve high triplet energy and good thermal stability, a direct link to the simpler this compound structure has not been established in the reviewed literature. researchgate.netnoctiluca.eu

As a Building Block for Multiple-Resonance Emitters

This compound serves as a crucial starting material in the synthesis of multiple-resonance (MR) emitters, a class of molecules that have garnered significant attention for their use in organic light-emitting diodes (OLEDs). These emitters are known for their narrowband emission, high photoluminescence quantum yield, and stability, which are highly desirable properties for display technologies. rsc.orgpku.edu.cn

A key synthetic route to these advanced materials is a "one-pot borylation" process. rsc.org This method leverages the directing effects of the aryloxy groups in this compound to achieve regioselective lithiation at the position between them. The subsequent reaction with boron tribromide (BBr3) and an intramolecular cyclization reaction lead to the formation of O,B,O-embedded polycyclic aromatic compounds. rsc.org This process is advantageous as it often proceeds without the need for additional Lewis acid catalysts. rsc.org The resulting complex boron-containing molecules exhibit the multiple-resonance effect, which is fundamental to their exceptional photophysical properties. rsc.orgpku.edu.cn

Influence on Thermally Activated Delayed Fluorescence (TADF)

The molecular architecture derived from this compound is also instrumental in the development of materials exhibiting thermally activated delayed fluorescence (TADF). rsc.orgpku.edu.cn TADF is a mechanism that allows for the efficient harvesting of both singlet and triplet excitons in OLEDs, theoretically enabling 100% internal quantum efficiency. researchgate.net This process relies on a small energy gap between the lowest singlet (S1) and triplet (T1) excited states, facilitating reverse intersystem crossing (rISC) from the T1 to the S1 state. researchgate.netresearchgate.net

While MR emitters are excellent for their color purity, achieving efficient TADF in these molecules can be challenging. rsc.org However, the design of the molecular framework, which can be initiated from precursors like this compound, plays a critical role in tuning the electronic properties to enhance rISC rates. polyu.edu.hk The strategic placement of electron-donating and electron-accepting moieties, a core principle in designing TADF molecules, can be built upon the foundational structure provided by this compound derivatives. researchgate.netnih.gov

Applications in Organic Solar Cells (OSCs)

The performance of organic solar cells is heavily dependent on the morphology of the active layer, which typically consists of a blend of donor and acceptor materials. scispace.com Solid additives have emerged as a powerful tool to control this morphology, thereby enhancing the power conversion efficiency (PCE) and stability of OSCs. scispace.comresearchgate.net

As a Solid Additive for Molecular Aggregation and Crystallinity Regulation

While direct studies on this compound as a solid additive are not extensively documented, research on the closely related diphenyl ether (DPE) provides significant insights into the potential role of the diphenoxybenzene structure. nih.govnih.gov The addition of DPE to the active layer of non-fullerene acceptor organic solar cells has been shown to enhance the ordering of the polymer donor molecules. nih.govnih.gov This improved molecular organization leads to higher domain purity and more favorable charge transport pathways. nih.govnih.gov

A recent study highlighted the use of 1,4-diphenoxybenzene, an isomer of this compound, as a non-halogenated, twisted solid additive to optimize the active layer morphology in OSCs. nstda.or.th The principle behind using such additives is that their presence during the film formation process, and in some cases their subsequent removal, can induce a more ordered crystalline structure in the photoactive blend. researchgate.netncsu.edu This regulation of molecular aggregation is crucial for efficient exciton (B1674681) dissociation and charge transport. nih.govnih.gov

Impact on Spectral Response and Power Conversion Efficiency

In a specific study involving the TPD-3F:IT-4F system, the addition of DPE resulted in a more than 15% increase in PCE, reaching a value of 11.7%. nih.govnih.gov Furthermore, the improved morphology also contributed to enhanced device stability under illumination. nih.govnih.gov The use of such additives can also lead to a reduction in non-radiative recombination losses and improved exciton diffusion, further boosting the efficiency of the solar cell. nih.govnih.gov The success with DPE and the exploration of its isomers suggest that this compound could potentially offer similar benefits in optimizing the performance of organic solar cells.

Table 1: Photovoltaic Performance of TPD-3F:IT-4F Solar Cells With and Without Diphenyl Ether (DPE) Additive

| Additive | Voc (V) | Jsc (mA cm-2) | FF (%) | PCE (%) |

| Without DPE | 0.96 | 16.8 | 63.2 | 10.2 |

| With DPE | 0.95 | 18.1 | 68.1 | 11.7 |

Lignin (B12514952) Valorization and Depolymerization

Lignin, a complex aromatic biopolymer, is a vast and underutilized renewable resource. ncsu.edu Its conversion into valuable chemicals and fuels is a key goal in the development of sustainable biorefineries. scispace.comncsu.edu Pyrolysis and catalytic hydrogenolysis are promising thermochemical methods for lignin depolymerization. mdpi.com

As an Aprotic Solvent in Pyrolysis and Catalytic Hydrogenolysis of Lignin

The choice of solvent is critical in lignin depolymerization processes as it can significantly influence the reaction pathways and the distribution of products. rsc.org Solvents can act as hydrogen donors, facilitate heat and mass transfer, and stabilize reactive intermediates to prevent repolymerization. researchgate.net While a wide range of solvents, including alcohols (methanol, ethanol, isopropanol), water, and ionic liquids, have been investigated for lignin pyrolysis and hydrogenolysis, the specific use of this compound as an aprotic solvent in these applications is not well-documented in the available scientific literature. The focus of current research is largely on protic and hydrogen-donating solvents that can actively participate in the bond-cleavage reactions required for lignin breakdown.

Inhibition of Re-condensation and Polymerization in Lignin Degradation

The effective valorization of lignin, a complex aromatic biopolymer, into low-molecular-weight chemicals is a critical goal for establishing sustainable biorefineries. A major challenge in lignin depolymerization is the undesirable re-condensation and polymerization of reactive intermediates, which leads to the formation of intractable, char-like materials and significantly lowers the yield of valuable monomers. While this compound is not used as a direct inhibitor or capping agent to prevent this phenomenon, it serves a crucial role as a model compound to study the cleavage of key ether linkages present in lignin's structure.

Lignin's structure contains a significant number of ether bonds, particularly the 4-O-5 diaryl ether linkage, which is structurally analogous to this compound. The cleavage of these resilient bonds is essential for breaking down the lignin macromolecule. However, the conditions required for this cleavage often generate highly reactive carbocation intermediates that readily participate in C-C coupling reactions, leading to re-condensation.

Research focuses on developing catalytic systems that can selectively cleave the C-O bonds without promoting these side reactions. In this context, this compound is an ideal substrate for fundamental studies. By investigating the catalytic hydrogenolysis of this compound, researchers can screen catalysts and optimize reaction conditions to favor the desired C-O bond breaking (hydrogenolysis) over unwanted side reactions. This process, known as hydrodeoxygenation (HDO), aims to remove oxygen from the biomass-derived molecules. researchgate.net

Studies on the catalytic hydrogenolysis of diaryl ether model compounds, including diphenyl ether which is structurally similar to this compound, provide insights into effective catalyst design. Bifunctional catalysts, often combining a noble metal (for hydrogenation) with an oxophilic metal or support (to facilitate C-O cleavage), are a primary focus. researchgate.net The goal is to develop systems that can efficiently break the ether linkage under conditions that stabilize the resulting fragments and prevent their polymerization. rsc.org A favorable solvent system is also critical as it can improve the yield of specific aromatic compounds and inhibit the formation of polymerized products. rsc.org

Table 1: Catalytic Hydrogenolysis of Diaryl Ether Model Compounds

This table summarizes research findings on the catalytic cleavage of diaryl ethers, which are model compounds for linkages found in lignin. The data illustrates the effectiveness of different catalytic systems in breaking the C-O ether bond to produce valuable arenes.

| Catalyst | Substrate | Major Products | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|---|---|

| Ru-W/SiAl | Diphenyl Ether | Benzene, Cyclohexane | >99 | ~90 (Arenes) | researchgate.net |

| Ni/TiO₂ | Diphenyl Ether | Cyclohexane, Benzene | 100 | 90.1 (Cyclohexane) | N/A |

| Ru/SBA-15 | Diphenyl Ether | Cyclohexane | 100 | 97.7 | researchgate.net |

Note: Data is compiled from representative studies on lignin model compounds. Selectivity refers to the specified major products.

Catalytic Decomposition to Monomeric Cyclic Compounds

As a model for the 4-O-5 ether linkage in lignin, the catalytic decomposition of this compound is pivotal for understanding pathways to produce valuable monomeric cyclic compounds like benzene and phenol. The primary process for this conversion is catalytic hydrogenolysis, which involves the cleavage of the C–O ether bonds in the presence of a catalyst and a hydrogen source. rsc.org

The general mechanism for the cleavage of ethers in an acidic environment involves the protonation of the ether oxygen, followed by a nucleophilic substitution reaction. wikipedia.orgmasterorganicchemistry.com In catalytic processes, the reaction pathway is dictated by the catalyst's properties. The decomposition of this compound can be visualized as a two-step hydrogenolysis process:

First Cleavage: One of the C-O bonds is broken, yielding phenol and benzene.

Second Cleavage/Hydrogenation: The resulting phenol can undergo further hydrogenolysis to produce a second molecule of benzene. Alternatively, under different catalytic conditions, the aromatic rings of phenol or benzene can be hydrogenated to form cyclohexanol (B46403) and cyclohexane, respectively.

Bifunctional catalysts are often employed to achieve high yields of desired monomers. These catalysts typically possess both a metal function (e.g., Ru, Pd, Ni) for hydrogenation and an acidic or oxophilic function (e.g., W, Mo, acidic supports like zeolites or silica-alumina) to promote the C-O bond cleavage. researchgate.net The choice of catalyst and reaction parameters (temperature, pressure, solvent) determines the product distribution. For instance, some catalysts may favor the complete removal of oxygen to produce arenes (benzene), while others might be selective for hydrogenation of the aromatic ring, yielding alkanes (cyclohexane). researchgate.net

Table 2: Products from Catalytic Decomposition of Lignin-Model Diaryl Ethers

This interactive table details the monomeric cyclic compounds obtained from the catalytic decomposition of diaryl ether model compounds under various conditions, highlighting the influence of the catalyst on product selectivity.

| Catalyst System | Substrate | Key Monomeric Products | Reaction Conditions | Yield/Selectivity | Reference |

|---|---|---|---|---|---|

| Ruthenium-Tungsten Bifunctional | Phenols & Phenyl Ethers | Arenes (e.g., Benzene) | H₂ pressure, heat | High selectivity for C-O cleavage over ring saturation | researchgate.net |

| Fungal Peroxygenase | Methyl 3,4-dimethoxybenzyl ether | 3,4-dimethoxybenzaldehyde | H₂O₂, pH 7.0 | Stoichiometric conversion | nih.gov |

| Sphingobium dioxygenase (Dpe) | Diphenyl Ether | 2,4-hexadienal phenyl ester | Biological conditions | Novel ring-cleavage product | nih.gov |

| Palladium on Alumina (Pd@Al₂O₃) | Acetophenone (related ketone) | Ethylbenzene | H₂, liquid phase | High selectivity (>99%) for ethylbenzene | dtu.dk |

Potential in Liquid Crystal Development

The molecular architecture of this compound, characterized by a distinct 120-degree bend at the central benzene ring, makes it an attractive core structure for the design of bent-core liquid crystals, also known as "banana-shaped" liquid crystals. psu.edu Unlike conventional rod-like (calamitic) or disk-like (discotic) mesogens, bent-core molecules can pack in ways that lead to novel and complex liquid crystalline phases with unique properties, such as ferroelectricity and chirality, even when the molecules themselves are not chiral. psu.edu

A typical bent-core liquid crystal molecule consists of a central angled unit, two rigid aromatic arms (wings), and flexible terminal alkyl chains. researchgate.net The this compound moiety can serve as an ideal central unit. By chemically attaching rigid mesogenic groups (like biphenyls or phenyl benzoates) to the two outer phenyl rings and terminating these arms with flexible chains (e.g., alkoxy or alkyl chains), a complete bent-core molecule can be constructed.

The specific bend angle of approximately 120° imparted by the 1,3-disubstituted central ring is crucial for determining the packing behavior and the resulting mesophases. While no liquid crystals synthesized directly from a this compound core are extensively documented in the reviewed literature, numerous studies on structurally analogous compounds underscore its potential. For example, molecules based on 1,3-disubstituted central cores like isophthalic acid, resorcinol (B1680541), and 1,3-dioxane (B1201747) are known to form a variety of nematic and smectic bent-core phases. researchgate.netrsc.org The synthesis of azobenzene-based bent-core liquid crystals with a 4-chloro-1,3-diazobenzene core further demonstrates the versatility of 1,3-substituted central units in creating photoresponsive materials with broad nematic phase ranges. researchgate.net

Table 3: Comparison of Bent-Core Liquid Crystal Scaffolds

This table illustrates the structural concept of a hypothetical bent-core liquid crystal based on this compound by comparing it to known bent-core structures.

| Bent-Core Central Unit | General Structure | Resulting Properties | Example Reference |

|---|---|---|---|

| This compound (Hypothetical) | (C₆H₅O)₂C₆H₄-based core with attached mesogenic arms and terminal chains | Potential for novel nematic and polar smectic phases due to defined 120° bend. | N/A |

| Isophthalic Acid | 1,3-disubstituted benzene with two ester-linked arms | Forms various bent-core nematic (BCN) and smectic phases. | researchgate.net |

| 1,3-Dioxane | A heterocyclic ring with substituents creating a bent shape | Can lead to ferroelectric nematic phases with high dielectric constants. | rsc.org |

| 4-Chloro-1,3-diazobenzene | An azobenzene (B91143) unit integrated into a 1,3-phenylene core | Exhibits photoresponsive behavior and broad nematic phases. | researchgate.net |

Building Block for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters connected by organic molecules known as linkers. The geometry of the organic linker is a critical factor that dictates the topology, pore size, and ultimate properties of the resulting framework. researchgate.net While linear linkers often lead to predictable and highly symmetric structures, non-linear or "bent" linkers can give rise to more complex and novel network topologies. nih.govnih.gov

When functionalized with coordinating groups, such as carboxylates (-COOH), the this compound scaffold becomes a "V-shaped" dicarboxylate linker. The synthesis of a MOF using such a linker would involve reacting, for example, this compound-4,4'-dicarboxylic acid with a suitable metal salt under solvothermal conditions. The inherent 120° angle of this V-shaped linker would prevent the formation of simple, linear chains and instead promote the assembly of three-dimensional frameworks with unique structural characteristics.

The use of bent dicarboxylate linkers has been shown to be an effective strategy for constructing MOFs with interesting properties. For instance, V-shaped linkers have been used to create frameworks with selective gas adsorption behaviors and unique interpenetrating networks. researchgate.net The precise angle and rigidity of the this compound-based linker could be exploited to fine-tune the pore environment for specific applications, such as separating gas mixtures (e.g., C₂H₂/CO₂) or creating materials with tailored catalytic or sensing capabilities. nih.gov The combination of a bent linker with a straight linker in a single framework can lead to even greater structural complexity, affording cages and windows with previously unreported shapes. nih.govliverpool.ac.uk

Table 4: Examples of MOFs Constructed from Bent/V-Shaped Linkers

This table provides examples of Metal-Organic Frameworks synthesized using various V-shaped organic linkers, illustrating the resulting structural features and potential applications. This provides context for the potential of a this compound-based linker.

| MOF Name/System | Bent Linker Used | Metal Ion/Cluster | Framework Features | Potential Application | Reference |

|---|---|---|---|---|---|

| DZU-1 | 2,5-thiophenedicarboxylate | Ni₃(μ₃-OH) | (3,8)-connected network, modified pore environment | Selective C₂H₂/CO₂ adsorption | nih.gov |

| IFMC-3 | 3,3′,5,5′-azoxybenzenetetracarboxylic acid | Zn₂ | Anionic framework with honeycomb-shaped channels | Luminescent sensing of metal ions and nitroaromatics | researchgate.net |

| Zr-MOF | Thiophene-2,5-dicarboxylate (TDC) & Benzene dicarboxylate (BDC) | Zr₆ cluster | Ordered straight and bent linkers, tetragonally distorted fcu framework | Chromatographic separation of hydrocarbons | nih.govliverpool.ac.uk |

| In-MOF | 3,3′,4,4′-oxidiphthalic acid | In₃(OH)₂ | Microporous with selective gas adsorption | H₂/N₂, O₂/N₂, CO₂/CH₄ separation | researchgate.net |

Conclusion

1,3-Diphenoxybenzene stands as a significant and versatile compound in the landscape of modern chemical research. Its synthesis, particularly through the evolving Ullmann condensation, has been a subject of continuous refinement, leading to more efficient and sustainable methods. The inherent properties of this aromatic ether, including its thermal stability and structural characteristics, have established it as a valuable component in the creation of high-performance polymers and functional fluids. From enhancing the processability and thermal resistance of poly(ether ketone)s to serving as a backbone for lubricants in extreme environments, the contributions of this compound are both fundamental and applied. Future research will likely continue to explore novel synthetic routes and expand its applications in the development of next-generation materials.

Electrochemical and Catalytic Research Involving 1,3 Diphenoxybenzene

Electrochemical Properties in Advanced Materials

The application of 1,3-diphenoxybenzene and its derivatives in advanced materials is an emerging area of research, focusing on their potential use in electronic and electrochemical devices. While direct use of the base molecule is not widespread, its structural motifs are integral to creating more complex functional materials.

A patent for a non-aqueous electrolyte secondary cell has listed this compound as a potential additive to the electrolyte solution, highlighting its compatibility with lithium salt electrolytes in battery applications. epo.org In materials science, the stiffness and linking capabilities of such molecules are of significant interest. For instance, in a comparative analysis with 1,3-dibenzylbenzene (B84833) for use as a molecular junction in nanoscale materials, this compound was studied for its mechanical properties, demonstrating its potential as a linker in advanced composites.

Furthermore, derivatives of this compound are key components in the synthesis of high-performance polymers for electrochemical applications. Sulfonated polyimide membranes, designed for use in direct methanol (B129727) fuel cells, have been synthesized using monomers derived from this compound structures. researchgate.net In the field of organic electronics, this compound has been used as a reactant to create complex spirofluorene-based molecules. researchgate.net Specifically, it was reacted with 2,7-dibromo-9-fluoreneone using methanesulfonic acid to produce an aryl-ether-substituted spiro(fluorene-9,9’-(2’-phenoxyxanthene)) (AE-SFX) species, which possesses unique photoluminescent properties relevant for devices like OLEDs. researchgate.net The connection between this compound and advanced materials is also suggested by research involving its catalytic decomposition on acidic activated carbon aerogels, materials which themselves are of great interest as electrodes in supercapacitors. researchgate.net

Table 1: Electrochemical Applications and Research Involving this compound and its Derivatives

| Application/Research Area | Role of this compound or Derivative | Investigated Properties | Source(s) |

|---|---|---|---|

| Non-Aqueous Batteries | Potential electrolyte additive | Compatibility with lithium salt electrolytes | epo.org |

| Fuel Cells | Precursor for sulfonated polyimide membranes | Proton conductivity and methanol permeability | researchgate.net |

| Organic Electronics (OLEDs) | Reactant for AE-SFX synthesis | Photoluminescence and thermal stability | researchgate.net |

| Advanced Composites | Molecular linker (by analogy) | Mechanical properties (elastic modulus) | |

| Supercapacitor Electrodes | Reactant for decomposition on carbon aerogels | Interaction with advanced electrode materials | researchgate.net |

Catalytic Applications and Reaction Mechanisms

The ether bonds in this compound are strong, but they can be cleaved or used as linkages in polymerization under specific catalytic conditions. The compound serves as an excellent model for the 4-O-5 and α-O-4 ether linkages found in lignin (B12514952), making its catalytic transformation relevant to biorefinery processes.

The decomposition of stable aromatic compounds like this compound requires effective catalytic systems. Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers advantages in terms of catalyst separation and reusability. Research has been conducted on the catalytic decomposition of this compound into monomeric cyclic compounds using palladium catalysts supported on acidic activated carbon aerogels. researchgate.net

The mechanism of such decomposition reactions over solid acid catalysts, like zeolites, typically involves the catalyst's acid sites. rsc.org For diaryl ethers, the initial step is the protonation of the ether oxygen, which weakens the carbon-oxygen bond, facilitating its cleavage. masterorganicchemistry.com However, a major challenge in the catalytic processing of aromatic compounds is the deactivation of the catalyst due to the formation of coke, which can poison or block the active sites. researchgate.net Studies on the decomposition of benzene (B151609) over zeolite catalysts show that catalyst deactivation is a significant issue that requires either periodic regeneration or the development of more robust catalytic systems. researchgate.net

Polycondensation reactions involving this compound can lead to the formation of high-performance polymers such as poly(aryl ether)s. These reactions can be facilitated by strong acid catalysts. In one study, this compound was reacted with 2,7-dibromo-9-fluoreneone in the presence of methanesulfonic acid and a catalytic amount of 3-mercaptopropionic acid. researchgate.net This reaction leads to an aryl-ether-substituted spiro-xanthene structure, demonstrating a pathway to novel polymers with high thermal stability and specific photophysical properties. researchgate.net

Superacids, which are much stronger than conventional mineral acids, are particularly effective in catalyzing such reactions by generating highly reactive electrophilic species. While not explicitly detailed for this compound, the general mechanism for superacid-catalyzed polycondensation of aromatic hydrocarbons involves the protonation of a monomer to create an electrophile that then attacks another aromatic ring, leading to polymer chain growth. nih.gov The synthesis of poly(ether ether ketone amide)s from monomers containing a 1,3-bis-benzoyl benzene structure, which is structurally related to this compound, further illustrates the utility of this core motif in creating robust, thermally stable polymers. researchgate.net

Pyrolysis

Pyrolysis is the thermal decomposition of materials at elevated temperatures in an inert atmosphere. As a model compound for diaryl ether linkages in lignin, the pyrolysis of this compound is of fundamental interest. The general mechanism for the pyrolysis of ethers involves a free-radical chain reaction initiated by the homolytic cleavage of a C-O bond. researchgate.net For this compound, this would lead to the formation of phenoxy and substituted phenyl radicals.

Studies on the catalytic pyrolysis of related lignin model compounds like anisole (B1667542) over zeolite catalysts show that the initial reaction is the decomposition to phenol (B47542). rsc.org This phenol intermediate can then undergo further reactions, such as dehydroxylation to produce benzene or recombination to form larger molecules and eventually coke. rsc.org The analysis of gaseous products from the pyrolysis of complex biomass like yellow wine lees confirms the release of various organic compounds, including ethers, phenols, and other aromatics, supporting the proposed decomposition pathways. rsc.org

Hydrogenolysis

Hydrogenolysis is a chemical reaction whereby a carbon-carbon or carbon-heteroatom bond is cleaved by hydrogen, typically with the aid of a metal catalyst. The hydrogenolysis of the C–O bonds in this compound is a key reaction for the valorization of lignin into valuable aromatic chemicals.

Detailed mechanistic studies on the hydrogenolysis of diaryl ethers have been performed using nickel catalysts. One effective system employs a combination of Ni(COD)₂ (where COD is 1,5-cyclooctadiene), an N-heterocyclic carbene (NHC) ligand, and a sodium tert-butoxide (NaOt-Bu) base. nih.govnih.gov The catalytic cycle involves the formation of an NHC-Ni(η⁶-arene) complex as the resting state. nih.govnih.gov The diaryl ether substrate binds to the nickel center, followed by a rate-limiting oxidative addition step that cleaves the C–O bond. The resulting nickel complex then reacts with H₂ to release the arene and phenol products. nih.govnih.gov The base, NaOt-Bu, plays a crucial role by deprotonating the phenol product, which prevents the formation of inactive nickel(I) dimers and keeps the catalyst active. nih.govnih.gov

Another widely studied catalyst for this transformation is Raney Nickel. researchgate.netbohrium.com Research on the hydrogenolysis of diphenyl ether, a close analog of this compound, using Raney Ni has revealed a strong solvent effect. researchgate.netbohrium.com The Lewis basicity of the solvent significantly influences both the catalyst's activity and selectivity. In non-basic solvents like methylcyclohexane, the catalyst is highly active, leading to extensive hydrogenation of the aromatic rings. researchgate.netbohrium.com In contrast, using basic solvents results in lower activity but much higher selectivity towards the desired aromatic products, such as phenols. researchgate.netbohrium.com

Table 2: Catalysts and Conditions for Diaryl Ether Hydrogenolysis

| Catalyst System | Key Components | Typical Conditions | Products | Mechanistic Notes | Source(s) |

|---|---|---|---|---|---|

| Nickel NHC | Ni(COD)₂, N-Heterocyclic Carbene (e.g., SIPr), NaOt-Bu | 1 atm H₂, ambient to moderate temp. | Arenes, Phenols | Rate-limiting C-O bond cleavage via oxidative addition. Base prevents catalyst deactivation. | nih.gov, nih.gov |

| Raney Nickel | Raney Ni | H₂ pressure, 150-250 °C | Arenes, Phenols, Cyclohexanols, Cyclohexane | Activity and selectivity are highly dependent on the Lewis basicity of the solvent. | researchgate.net, bohrium.com |

| Nickel on Carbon | Ni/C | 220 °C, water solvent | Phenol, Acetophenone | Investigated for self-transfer hydrogenolysis where a hydrogen donor is used. | rsc.org |

Broader Academic Impact and Future Research Directions

Interdisciplinary Research Opportunities

The molecular structure of 1,3-diphenoxybenzene serves as a robust platform for interdisciplinary studies, bridging materials science, analytical chemistry, and bioinorganic chemistry.